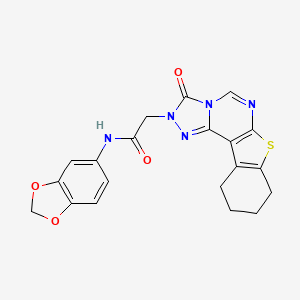

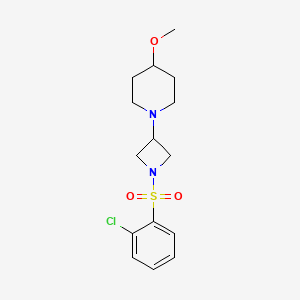

![molecular formula C25H23N3O5S2 B2608528 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361171-06-4](/img/structure/B2608528.png)

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzamide derivative with a thiazole ring and a sulfamoyl group. Benzamides and thiazoles are both important classes of compounds in medicinal chemistry, known for their diverse biological activities .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also has a benzamide moiety and a sulfamoyl group attached to the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of this specific compound would depend on the exact structure and the functional groups present.Applications De Recherche Scientifique

Anticancer Potential

A study conducted by Ravinaik et al. (2021) on derivatives similar to N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide revealed that these compounds exhibit significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds were synthesized from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides, demonstrating moderate to excellent anticancer efficacy in comparison to etoposide, a reference drug. Some derivatives showed higher anticancer activities than the reference, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

Chawla (2016) explored the antimicrobial properties of thiazole derivatives, including structures analogous to the discussed compound. These derivatives showed significant antimicrobial activity against gram-positive and gram-negative bacterial species, as well as antifungal properties against Candida albicans and Aspergillus niger. The study highlighted that phenyl ring substitutions with electron-donating groups like hydroxyl, amino, and methoxy enhance antimicrobial efficacy, with hydroxy and amino substituted derivatives exhibiting maximum activity (Chawla, 2016).

Biological Studies and Structural Analysis

Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which bear structural resemblance to the discussed compound, for biological studies. These derivatives were characterized by spectral studies and X-ray diffraction method, showing good antibacterial and potent antioxidant activities against Staphylococcus aureus. This study illustrates the potential of such compounds in the development of new antibacterial and antioxidant agents (Karanth et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

The specific mode of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Thiazole nucleus, a component of the compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

The exact biochemical pathways affected by N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

The molecular and cellular effects of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects .

Propriétés

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S2/c1-28(18-7-5-4-6-8-18)35(30,31)20-12-9-17(10-13-20)24(29)27-25-26-22(16-34-25)21-14-11-19(32-2)15-23(21)33-3/h4-16H,1-3H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFCERZDECPQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate](/img/structure/B2608445.png)

![4-[2-(2,5-Difluorophenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxy-3-ethoxybenzonitrile](/img/structure/B2608446.png)

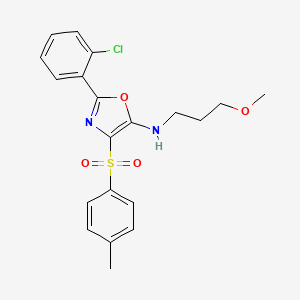

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine](/img/structure/B2608454.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2608458.png)

![1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B2608459.png)

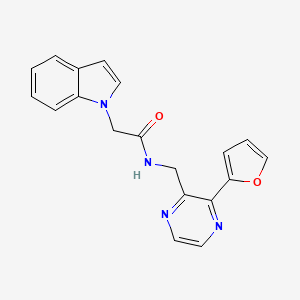

![N-(2,3-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2608462.png)

![N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2608467.png)